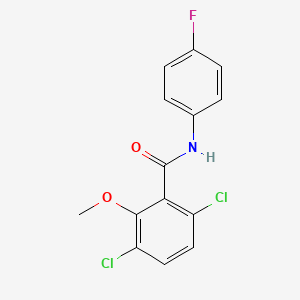

![molecular formula C20H24FN3O B5546739 N-{4-[4-(2-fluorobenzyl)-1-piperazinyl]phenyl}propanamide](/img/structure/B5546739.png)

N-{4-[4-(2-fluorobenzyl)-1-piperazinyl]phenyl}propanamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-{4-[4-(2-fluorobenzyl)-1-piperazinyl]phenyl}propanamide is a compound of significant interest in the field of organic chemistry and pharmaceutical research. It's part of a broader class of compounds known for their potential biological activities.

Synthesis Analysis

The synthesis of related N-substituted phenyl compounds involves a multi-step process. The starting anilines react with 4-chlorobutanoyl chloride in an aqueous basic medium, followed by coupling with piperazine derivatives in a polar aprotic medium. The synthesized compounds are then characterized using spectroscopic methods like 1H NMR, 13C NMR, and Infra-Red spectral data, alongside CHN analysis (Raza et al., 2019).

Molecular Structure Analysis

The structure of related piperazine compounds is typically confirmed through spectroscopic methods and X-ray diffraction studies. These methods provide detailed insights into the molecular conformation, crystal system, space group, and intermolecular interactions which play a significant role in the compound's properties and reactivity (Sanjeevarayappa et al., 2015).

Chemical Reactions and Properties

These compounds participate in various chemical reactions, including hydroformylation and reductive amination, essential for creating complex pharmaceutical agents. Their chemical behavior is influenced by the functional groups present, particularly the fluorobenzyl and piperazinyl groups (Botteghi et al., 2001).

Physical Properties Analysis

The physical properties of these compounds, including solubility, melting point, and crystallinity, are largely determined by their molecular structure. The presence of fluorine atoms and the piperazine ring influences their physical state and solubility in various solvents.

Chemical Properties Analysis

The presence of the fluorobenzyl and piperazinyl groups imparts unique chemical properties to these compounds. These include reactivity towards various organic transformations, potential biological activities, and interactions with biological targets, contributing to their significance in medicinal chemistry (Jimeno et al., 2003).

科学的研究の応用

Synthesis and Characterization

This compound and its derivatives have been synthesized and characterized for various applications. A notable study involves the synthesis of N-(substituted-phenyl)-4-{(4-[(E)-3-phenyl-2-propenyl]-1-piperazinyl} butanamides, which were evaluated for their tyrosinase inhibition and melanin reduction potential. These compounds exhibited significant biological activity, with certain derivatives showing high inhibitory potential and minimal cytotoxicity, suggesting their potential in developing depigmentation drugs with fewer side effects (Raza et al., 2019).

Antimicrobial and Antifungal Activities

Derivatives of N-{4-[4-(2-fluorobenzyl)-1-piperazinyl]phenyl}propanamide have been evaluated for their antimicrobial and antifungal activities. For instance, certain N-aryl-4-[6-(2-fluoropyridin-3-yl)quinazolin-2-yl]-piperazine-1-carboxamide derivatives demonstrated potential antimicrobial activity against various bacterial and fungal strains, highlighting their therapeutic potential in combating infectious diseases (Babu et al., 2015).

Anticonvulsant Properties

Another study synthesized N-(2-benzoylbenzofuran-3-yl)-3-(substituted)-propanamide analogs, discovering compounds with significant anticonvulsant properties. Specifically, one compound showed notable efficacy in both maximal electroshock seizure and subcutaneous metrazol seizure tests, presenting a promising avenue for anticonvulsant drug development (Kamal et al., 2013).

Safety and Hazards

The safety and hazards associated with “N-{4-[4-(2-fluorobenzyl)-1-piperazinyl]phenyl}propanamide” are not fully known due to the limited availability of data. Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals . Researchers are responsible for confirming the product’s identity and purity .

特性

IUPAC Name |

N-[4-[4-[(2-fluorophenyl)methyl]piperazin-1-yl]phenyl]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24FN3O/c1-2-20(25)22-17-7-9-18(10-8-17)24-13-11-23(12-14-24)15-16-5-3-4-6-19(16)21/h3-10H,2,11-15H2,1H3,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUOYAEPOLIHVSQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1=CC=C(C=C1)N2CCN(CC2)CC3=CC=CC=C3F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24FN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-{4-[4-(2-Fluoro-benzyl)-piperazin-1-yl]-phenyl}-propionamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-phenylimidazo[1,2-a]pyridin-3-yl)-2-thiophenecarboxamide](/img/structure/B5546666.png)

![5-[(5-carboxy-2-thienyl)methyl]-2-furoic acid](/img/structure/B5546667.png)

![2-[(2,4-dimethylphenyl)amino]-2-oxoethyl 2-thiophenecarboxylate](/img/structure/B5546684.png)

![ethyl 3-{[(2-chlorophenoxy)acetyl]amino}benzoate](/img/structure/B5546693.png)

![propyl 8-[(5-methyl-2-pyrazinyl)methyl]-9-oxo-2,8-diazaspiro[5.5]undecane-2-carboxylate](/img/structure/B5546698.png)

![1-[2-(4-{1-[2-(dimethylamino)ethyl]-1H-imidazol-2-yl}-1-piperidinyl)-2-oxoethyl]-2,4-imidazolidinedione](/img/structure/B5546717.png)

![1-[2-(4-morpholinyl)ethyl]-N-(2-thienylmethyl)-1H-benzimidazol-2-amine](/img/structure/B5546724.png)

![[(1S)-2-(3,3-diphenyl-1-piperidinyl)-1-(1H-imidazol-4-ylmethyl)-2-oxoethyl]amine dihydrochloride](/img/structure/B5546729.png)

![N-[(3S*,4R*)-1-(3,4-dihydro-2H-chromen-6-ylcarbonyl)-4-isopropyl-3-pyrrolidinyl]methanesulfonamide](/img/structure/B5546731.png)

![2-phenyl-N-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)acetamide](/img/structure/B5546751.png)

![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(5-isobutyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5546756.png)